molecular formula C17H25N5O2 B2948527 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone CAS No. 2109410-35-5

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2948527
CAS No.: 2109410-35-5
M. Wt: 331.42
InChI Key: XFAXGPNVNJVJIV-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core fused with a 1,2,3-triazole ring and a piperidin-1-yl ethanone moiety. The triazole group may enhance metabolic stability and hydrogen-bonding interactions, while the bicyclic system could influence conformational rigidity .

Properties

IUPAC Name

1-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12(23)20-8-4-13(5-9-20)17(24)21-14-2-3-15(21)11-16(10-14)22-18-6-7-19-22/h6-7,13-16H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXGPNVNJVJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Triazole Ring:

  • Synthesis of the Bicyclic Octane: This step involves complex ring-forming reactions, often using catalysts to guide the formation of the 8-azabicyclo[3.2.1]octane core.

  • Coupling Reactions: The piperidin-1-yl group is attached through amide or ester linkage formations, requiring specific reagents and conditions to ensure selectivity and yield.

Industrial Production Methods

Scaling the production to an industrial level requires optimization of each synthetic step to ensure high purity and yield. Catalysts, temperature control, and precise reagent additions are critical factors.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone can undergo various types of reactions:

  • Oxidation: The triazole and octane moieties can be selectively oxidized using strong oxidizing agents.

  • Reduction: Selective reduction can modify functional groups while retaining the core structure.

  • Substitution: Nucleophilic and electrophilic substitutions are possible, altering the substituents on the triazole ring or the piperidinyl group.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Mild reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed

Depending on the reaction type, products may include modified triazole derivatives, oxidized bicyclic frameworks, and substituted piperidinyl groups.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: Used as a building block for synthesizing more complex molecules.

  • Catalysis: The compound's unique structure can act as a catalyst or catalyst precursor.

Biology and Medicine

  • Pharmacology: Potential as a lead compound in drug discovery, targeting specific receptors or enzymes.

  • Bioconjugation: Utilized in bioconjugation techniques due to its triazole moiety.

Industry

  • Material Science: Applications in developing new materials with unique properties.

Mechanism of Action

1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone exerts its effects through multiple mechanisms:

  • Molecular Targets: Binds to specific proteins or enzymes, modulating their activity.

  • Pathways Involved: Influences biochemical pathways by altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights : The azabicyclooctane core and triazole/piperidine groups are conserved in analogs, implying shared target engagement (e.g., GPCRs or kinases).
  • Data Gaps: Limited experimental data (e.g., IC₅₀, pharmacokinetics) hinders direct efficacy comparisons.
  • Hypotheses : The target compound’s triazole and rigid bicyclic system may confer superior metabolic stability over tetrazole derivatives and enhanced selectivity compared to Theravance’s piperazine-based intermediates.

Biological Activity

The compound 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone has emerged as a significant subject of study in pharmacology due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and the implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O2C_{17}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 330.36 g/mol. The structure incorporates a triazole ring and an azabicyclo framework, which are known to enhance biological activity through various mechanisms.

Key Structural Features

FeatureDescription
Molecular FormulaC17H19FN4O2C_{17}H_{19}FN_{4}O_{2}
Molecular Weight330.36 g/mol
Triazole RingPresent
Azabicyclo StructurePresent

The primary mechanism of action for this compound involves the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the metabolism of bioactive lipids that modulate inflammation and pain responses. Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Pharmacological Properties

Research indicates that this compound exhibits significant selectivity towards NAAA, with in vitro studies demonstrating low nanomolar inhibitory activity (IC50 = 0.042 μM) against human NAAA . The selectivity profile also shows limited inhibition towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, suggesting a favorable safety margin for therapeutic applications .

Study 1: In Vitro Efficacy

In a recent study, the compound was evaluated for its anti-inflammatory properties using human cell lines. The results indicated a marked reduction in pro-inflammatory cytokines following treatment with the compound, supporting its potential use in managing inflammatory conditions .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the azabicyclo structure significantly influenced the potency and selectivity of the compound. For instance, variations in substituents on the phenoxy group were found to enhance NAAA inhibition while maintaining low toxicity profiles .

Table: Structure-Activity Relationship Data

Compound IDStructure ModificationIC50 (μM)Selectivity towards NAAA
ARN19689Endo-ethoxymethyl-pyrazinyloxy0.042High
ARN16186Para-methyl-substituted phenoxy0.655Moderate

Implications for Therapeutic Applications

Given its selective inhibition of NAAA and favorable pharmacokinetic properties, this compound presents a promising candidate for the development of new anti-inflammatory therapies. Its ability to enhance endogenous lipid signaling pathways could provide a novel approach to managing chronic inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: The synthesis route can be optimized by modifying intermediates and reaction conditions. For example, substituting benzylamino or benzhydryl-amino groups in azabicyclo[3.2.1]octane intermediates (e.g., replacing 3-benzylamino with 3-(benzhydryl-amino) groups) may enhance stereochemical control during coupling reactions . Additionally, using controlled copolymerization strategies (e.g., adjusting monomer ratios and initiators like ammonium persulfate) can stabilize reactive intermediates and reduce side products . Purification via recrystallization in ethanol/piperidine mixtures (as seen in thiazolidinone syntheses) is recommended to isolate high-purity products .

Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer:
  • Stereochemical Analysis: Use X-ray crystallography (as demonstrated for pyrazole derivatives) to confirm the (1R,5S) configuration of the azabicyclo[3.2.1]octane core .
  • Functional Group Identification: Employ FT-IR for carbonyl (C=O) and triazole (C-N) stretches, and ¹H/¹³C NMR to resolve piperidinyl and acetyl protons. LC-MS with ESI+ ionization is recommended for molecular weight validation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Stability studies should mimic protocols for related azabicyclo compounds. Store lyophilized samples at -20°C in argon atmosphere to prevent oxidation of the triazole ring. For solutions, use anhydrous DMSO or ethanol (avoid aqueous buffers at pH > 7) to minimize hydrolysis of the carbonyl group .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (1R,5S)-azabicyclo[3.2.1]octane core?

  • Methodological Answer: Chiral resolution can be achieved using (S)-1-phenylethylamine as a resolving agent, as demonstrated in patents for bicyclic amines . Alternatively, asymmetric catalysis with Rh(I)-BINAP complexes can induce >95% enantiomeric excess during ring-closing metathesis of the azabicyclo scaffold .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., 5-HT4 receptors)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using the crystal structure of 5-HT4 receptors (PDB ID: 5TUD). Focus on the triazole ring’s π-π stacking with Phe330 and hydrogen bonding between the carbonyl group and Ser147. Compare results with analogs like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone to validate selectivity .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Dose-Response Curves: Test the compound in standardized assays (e.g., cAMP accumulation for 5-HT4 agonism) across multiple cell lines (CHO-K1 vs. HEK293) to identify cell-specific effects .
  • Metabolite Screening: Use LC-HRMS to detect oxidative metabolites (e.g., N-oxide formation) that may contribute to off-target activity .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Methodological Answer:
  • Bioisosteric Replacement: Substitute the acetyl group with a trifluoroacetyl or tert-butyl carbamate to improve metabolic stability .
  • Prodrug Design: Introduce a hydroxymethyl group (via Mannich reactions) on the piperidine ring to enable pH-dependent release in target tissues .

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